1-(Azetidin-3-yl)urea hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis
The molecular structure of 1-(Azetidin-3-yl)urea hydrochloride consists of an azetidine ring attached to a urea group. The azetidine ring is a four-membered cyclic amine, which is a key structural feature of this compound .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by the considerable ring strain of the four-membered heterocycle . They can undergo various chemical reactions, including Suzuki-Miyaura cross-coupling with boronic acids .Scientific Research Applications
Synthesis and Drug Discovery Applications
Heteroaryloxetanes and Heteroarylazetidines Synthesis
The Minisci reaction has been utilized to introduce azetidin-3-yl groups into heteroaromatic bases, demonstrating its utility in drug discovery. This method has been applied to modify compounds like the EGFR inhibitor gefitinib and the antimalarial hydroquinine, highlighting its importance in the development of therapeutics (Duncton et al., 2009).
Phenothiazine Derivatives
Synthesis of new series of azetidine-1-carboxamides derivatives from phenothiazine has been reported. These compounds were synthesized through a series of reactions involving urea and substituted aromatic aldehydes, showcasing azetidine's role in creating bioactive molecules (Sharma et al., 2012).
Optimized Synthesis Processes
A robust synthesis process for 1-benzylazetidin-3-ol, an intermediate for azetidin-3-ol hydrochloride, illustrates azetidine derivatives' significance in synthesizing economically viable and industrially important compounds (Reddy et al., 2011).
Chemical Synthesis and Characterization
Azetidine and Azetidinone Derivatives
The synthesis and characterization of various azetidine and azetidinone derivatives have been extensively explored. These compounds are synthesized from acyclic precursors and have applications in creating cyclic products like piperidines and pyrrolidines. Their reactions with electrophiles and nucleophiles yield useful amides, alkenes, and amines, underscoring their versatility in organic synthesis (Singh et al., 2008).
Antimicrobial and Pharmacological Activities
Azetidin-2-one derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These studies showcase the potential of azetidine derivatives in developing new therapeutic agents with significant biological activities (Desai et al., 2014).
Mechanism of Action
Target of Action
It is known that azetidine derivatives are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Mode of Action
It is known that the compound is synthesized through a dbu-catalysed horner–wadsworth–emmons reaction, followed by aza-michael addition with nh-heterocycles .
Safety and Hazards
properties
IUPAC Name |
azetidin-3-ylurea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O.ClH/c5-4(8)7-3-1-6-2-3;/h3,6H,1-2H2,(H3,5,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYKSJORSPNMBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)urea hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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